molecular formula C14H11N3O2 B2383191 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 220143-28-2

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B2383191
CAS No.: 220143-28-2
M. Wt: 253.261
InChI Key: DYDCPTUTFGJNQT-UHFFFAOYSA-N
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Description

Product Overview 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 220143-28-2) is an aromatic heterocyclic compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol. This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is characterized by its benzotriazole core, which is substituted with a benzyl group at the N1 position and a carboxylic acid functionality at the 5-position, providing reactive handles for further chemical modification. The compound should be stored sealed in a dry environment at room temperature. Handle with care; safety data indicates it may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319). Research Applications and Value The 1H-benzo[d][1,2,3]triazole (BT) nucleus is recognized in biomedical research as a privileged structure and a key pharmacophore due to its versatile biological properties. It is often used as a bioisosteric replacement for other triazolic systems and can be fused into polycyclic systems to modulate biological activity. As a heterocyclic building block , this specific benzotriazole derivative is primarily employed in the design and synthesis of novel compounds for pharmacological screening. Research highlights the significant potential of benzotriazole-based compounds in several areas: Antimicrobial Development: Benzotriazole derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Integration of the benzotriazole moiety into structures like oxazolidinones has resulted in compounds with efficacy comparable to or greater than the antibiotic linezolid. Antitumor Research: Certain benzotriazole acrylonitriles have been identified as potent tubulin inhibitors , highlighting the scaffold's relevance in anticancer drug discovery. Antiparasitic and Antiviral Agents: The benzotriazole scaffold has also been investigated for its antiprotozoal and antiviral properties, underscoring its broad utility in infectious disease research. Beyond its direct biological profile, the benzotriazole structure is extremely versatile synthetically. It is commonly used as a synthetic auxiliary and a good leaving group . The N-acylbenzotriazole methodology, in particular, is a valuable tool for advantageous N-, O-, C-, and S-acylations in the synthesis of complex molecules, including peptidomimetic macrocycles. Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPTUTFGJNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of benzotriazole with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

    Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Major products formed from these reactions include benzotriazole derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibitors : 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is primarily recognized for its effectiveness as a corrosion inhibitor for copper and its alloys. The mechanism involves the formation of a protective passive layer when copper is exposed to solutions containing the compound. This layer significantly reduces the rate of corrosion by preventing undesirable surface reactions.

Case Study :

  • A study demonstrated that the application of benzotriazole compounds resulted in a passive film on copper surfaces that was resistant to both aqueous and organic solvents. The thickness of this passive layer correlates positively with the efficiency of corrosion prevention, making it a valuable agent in heritage conservation efforts, particularly for bronze artifacts .

Pharmaceutical Development

Drug Precursor : The compound has been investigated as a precursor in drug formulation, particularly in creating derivatives with potential therapeutic effects. Benzotriazole derivatives exhibit various biological activities, including antibacterial and antifungal properties.

Table 1: Biological Activity of Benzotriazole Derivatives

Compound TypeActivityReference
1-H-Benzotriazol-1-yl derivativesAntibacterial (MRSA)
N-benzenesulfonyl derivativesAntiparasitic (Trypanosoma cruzi)
5-halogenomethylsulfonyl-benzotriazolesAntifungal

Case Studies :

  • Research highlighted that certain benzotriazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin .
  • Another study focused on N-benzenesulfonylbenzotriazole, which exhibited dose-dependent growth inhibition against Trypanosoma cruzi, indicating potential for treating Chagas disease .

Biological Research

Biological Properties : Beyond its industrial applications, this compound is being explored for its biological properties. Its derivatives have shown promise in modulating biological pathways and acting as selective agonists for specific G-protein-coupled receptors.

Table 2: Biological Activities of Benzotriazole Compounds

Activity TypeCompound ExampleObserved Effect
Antibacterial1-H-benzotriazol-1-yl(2-hydroxy-5-phenyldiazenyl) derivativesModerate to good antibacterial activity
Antifungal4,5,6,7-tetrabromo-benzotriazolesPotent antifungal activity against Candida albicans
AntiparasiticN-benzenesulfonyl derivativesEffective against Trypanosoma cruzi

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding strength .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the N1 Position

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
  • Structure : Ethyl group at N1 (C₉H₉N₃O₂, MW: 191.19 g/mol).
  • Properties : Enhanced solubility in polar solvents due to the smaller alkyl group, facilitating hydrogen bonding and metal ion complexation .
  • Applications : Used in coordination chemistry and catalysis due to its strong hydrogen-bonding capacity .
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic Acid
  • Structure : Cyclopentyl group at N1 (C₁₂H₁₃N₃O₂, MW: 231.25 g/mol).
  • Synthesis : Discontinued commercial availability suggests challenges in large-scale production .
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
  • Structure : Methyl group at N1 (C₈H₇N₃O₂, MW: 177.16 g/mol).
  • Properties : Higher polarity and lower molecular weight than benzyl derivatives, suitable for aqueous-phase reactions .

Functional Group Variations at the C5 Position

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
  • Structure : Dicarboxylic acid at C4 and C5 (C₁₁H₉N₃O₄, MW: 247.21 g/mol).
  • Properties : Significantly higher water solubility due to dual carboxylic groups but reduced cell permeability .
  • Applications : Used in polymer chemistry and as a chelating agent .
4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic Acid Hydrobromide
  • Structure : Hydroxy group at C4 and hydrobromide salt (C₇H₆BrN₃O₃, MW: 260.05 g/mol).
  • Properties : Increased acidity (pKa ~3–4) due to bromine and hydroxyl groups, influencing binding to metal ions or proteins .

Structural Analogues with Modified Triazole Cores

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Methyl group at C5 and carboxylic acid at C4 (C₁₁H₁₁N₃O₂, MW: 217.23 g/mol).
  • Crystallography : Dihedral angle of 76.47° between triazole and benzene rings, suggesting conformational flexibility .
  • Synthesis : Prepared via azide-alkyne cycloaddition, a common route for triazole derivatives .
1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride
  • Structure : Ethyl group at C5 and hydrochloride salt (C₁₂H₁₄ClN₃O₂, MW: 267.71 g/mol).
  • Applications : Explored in agrochemical and pharmaceutical research for its stability and salt-forming ability .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) XLogP Key Properties Applications References
1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid C₁₄H₁₁N₃O₂ 253.26 2.2 Moderate lipophilicity, HCAR3 binding Drug discovery, receptor studies
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid C₉H₉N₃O₂ 191.19 1.5* High polarity, metal chelation Coordination chemistry
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid C₁₂H₁₃N₃O₂ 231.25 2.8* High lipophilicity Discontinued (synthesis challenges)
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid C₁₁H₉N₃O₄ 247.21 0.9* Water-soluble, dual chelation Polymer chemistry

*Estimated based on structural similarity.

Pharmacological and Industrial Relevance

  • Drug Development : The benzyl group enhances π-π interactions with aromatic protein residues, while the carboxylic acid enables salt formation for improved bioavailability .
  • Limitations : Ethyl and methyl analogues lack the benzyl group’s aromatic stacking capacity, reducing receptor affinity .

Biological Activity

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a derivative of benzotriazole known for its diverse biological activities. This compound features a benzotriazole core, which is a five-membered aromatic ring containing three nitrogen atoms, contributing to its unique chemical properties and potential applications in pharmacology and materials science.

  • Molecular Formula : C15H12N4O2
  • Molecular Weight : Approximately 284.28 g/mol
  • Structure : The compound consists of a benzyl group attached to the benzotriazole structure, enhancing its lipophilicity and potentially affecting its biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research has indicated that benzotriazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Various studies have shown that compounds similar to this compound demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus strains (including MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
CompoundActivityMIC (μg/mL)
Benzotriazole Derivative AAntibacterial12.5 - 25
Benzotriazole Derivative BAntifungal1.6 - 25

Antifungal Properties

Benzotriazoles have also shown antifungal activity:

  • Fungal Inhibition : Compounds have been tested against Candida albicans and Aspergillus niger, with MIC values indicating potent antifungal effects .

Antiparasitic Activity

Recent studies suggest potential antiparasitic effects:

  • Protozoan Inhibition : Certain benzotriazole derivatives have demonstrated activity against Trypanosoma cruzi, with specific concentrations showing up to 95% inhibition of trypomastigotes .

The mechanism of action for benzotriazole derivatives is not fully elucidated; however, it is hypothesized that their biological activity may involve:

  • Receptor Interaction : Some studies indicate that benzotriazoles can act as selective agonists for certain G-protein-coupled receptors (e.g., GPR109b), which are involved in lipid metabolism and inflammation .
  • Enzyme Inhibition : Benzotriazoles may inhibit key enzymes involved in microbial growth or metabolic pathways in parasites .

Case Studies

Several case studies highlight the versatility of this compound:

  • Antibacterial Study : A study evaluated the efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that modifications to the benzotriazole structure significantly influenced antibacterial potency.
  • Antifungal Evaluation : Another investigation focused on the antifungal properties of benzotriazoles against opportunistic fungi in immunocompromised patients. The findings suggested that specific substitutions on the benzotriazole ring enhanced antifungal activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or coupling reactions to introduce the benzyl group at the N1 position of the benzotriazole core. For example, alkylation of 1H-benzotriazole-5-carboxylic acid with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) can isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H-/13C^{13}C-NMR and FT-IR to verify functional groups (e.g., carboxylic acid at ~1700 cm1^{-1}) .

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodology :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO solution. SC-XRD provides precise bond lengths, angles, and torsion angles, confirming the benzyl group orientation and planarity of the benzotriazole ring .
  • Powder XRD : Assess bulk crystallinity and polymorphic forms. Compare experimental patterns with simulated data from SC-XRD .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology :

  • Solubility Testing : Use the shake-flask method in solvents like DMSO, methanol, and aqueous buffers (pH 1–13). Monitor dissolution via UV-Vis spectroscopy at λ~270 nm (benzotriazole absorption) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC. Acidic/basic conditions may hydrolyze the benzyl group or decarboxylate the carboxylic acid .

Advanced Research Questions

Q. How does the electronic structure of the benzotriazole ring influence photophysical or redox properties?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map HOMO-LUMO gaps and electron density distributions. Compare with experimental UV-Vis and cyclic voltammetry data to correlate with applications in optoelectronics or catalysis .
  • Experimental Validation : Use fluorescence spectroscopy to assess emission quenching in the presence of electron-deficient/donating substituents .

Q. What strategies mitigate competing side reactions during functionalization of the benzotriazole core?

  • Methodology :

  • Protection/Deprotection : Protect the carboxylic acid group as a methyl ester (via Fischer esterification) before introducing substituents at N2 or N3. Deprotect using LiOH in THF/water .
  • Selective Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to avoid ring-opening side reactions .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid and active-site residues .
  • In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structural analogs to establish SAR .

Q. What are the thermodynamic and kinetic stability trends under varying pH and temperature?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and thermal decomposition. Thermogravimetric analysis (TGA) quantifies mass loss under heating .
  • Kinetic Studies : Use Arrhenius plots from HPLC data to calculate degradation rate constants at pH 2–12 .

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